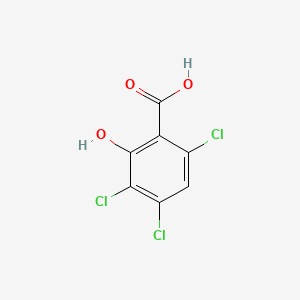

Benzoic acid, 3,4,6-trichloro-2-hydroxy-

Description

BenchChem offers high-quality Benzoic acid, 3,4,6-trichloro-2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,4,6-trichloro-2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68427-31-6 |

|---|---|

Molecular Formula |

C7H3Cl3O3 |

Molecular Weight |

241.5 g/mol |

IUPAC Name |

3,4,6-trichloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,11H,(H,12,13) |

InChI Key |

HXFHVXQDAWYFMP-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl |

Other CAS No. |

68427-31-6 |

Origin of Product |

United States |

Foundational & Exploratory

Dicamba herbicide impurities and degradation products list

Executive Summary

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a benzoic acid herbicide functioning as a synthetic auxin.[1][2][3][4] While efficacious, its chemical volatility and impurity profile—specifically the potential formation of polychlorinated dibenzo-p-dioxins (PCDDs) during synthesis—present significant regulatory and toxicological challenges. This guide provides a definitive technical analysis of Dicamba’s impurity genesis, environmental degradation pathways, and a self-validating LC-MS/MS quantification protocol.

Part 1: Synthetic Genesis & Impurity Profile

The synthesis of Dicamba typically proceeds via the carboxylation of 2,5-dichlorophenol followed by O-methylation. Understanding this pathway is critical for identifying the origin of "Process Impurities" versus "Degradation Products."

The Impurity Genesis Pathway

The primary impurity of regulatory concern is 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD) . Unlike the highly toxic 2,3,7,8-TCDD found in 2,4,5-T, Dicamba manufacturing favors the formation of the 2,7-isomer due to the specific chlorination pattern of the starting material (2,5-dichlorophenol).

-

Mechanism: Under thermal stress or alkaline conditions during the conversion of 1,2,4-trichlorobenzene to 2,5-dichlorophenol, dimerization can occur, leading to dioxin formation.

-

Nitrosamines: In dimethylamine (DMA) salt formulations, the presence of nitrite impurities can catalyze the formation of N-nitrosodimethylamine (NDMA) , a potent carcinogen.

Table of Critical Impurities & Degradants

| Compound Name | Category | Origin | Molecular Structure Note | Regulatory/Tox Concern |

| Dicamba | Active Ingredient | Synthesis | 3,6-dichloro-2-methoxybenzoic acid | Volatility drift |

| 2,7-DCDD | Process Impurity | Thermal dimerization of 2,5-dichlorophenol | 2,7-dichlorodibenzo-p-dioxin | Bioaccumulative; EPA limits apply |

| DCSA | Major Metabolite | O-demethylation (Soil/Water) | 3,6-dichlorosalicylic acid | More persistent than parent; Mobile |

| 5-OH-Dicamba | Plant Metabolite | Hydroxylation (Metabolic) | 5-hydroxy-3,6-dichloro-2-methoxybenzoic acid | Main residue in crops |

| DCGA | Secondary Metabolite | Oxidation of DCSA | 3,6-dichlorogentisic acid | Terminal degradation marker |

| NDMA | Formulation Impurity | Amine salt + Nitrite | N-nitrosodimethylamine | Genotoxic carcinogen |

Part 2: Degradation Pathways (Visualized)

Dicamba is relatively stable to hydrolysis but susceptible to photolysis and microbial metabolism. The primary degradation route in soil is aerobic microbial O-demethylation.

Pathway Logic

-

Demethylation: The methoxy group is cleaved by Dicamba monooxygenase to form 3,6-Dichlorosalicylic acid (DCSA).[1]

-

Hydroxylation: DCSA is further oxidized to 3,6-Dichlorogentisic acid (DCGA).

-

Mineralization: Ring cleavage leads to CO2 and chloride ions.

Figure 1: Dicamba degradation cascade showing the divergence between soil (DCSA) and plant (5-OH-Dicamba) metabolic routes.

Part 3: Analytical Methodologies (LC-MS/MS)

To quantify these impurities at trace levels (ppb), Gas Chromatography (GC) often requires derivatization (methylation), which introduces variability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the superior, self-validating approach.

Experimental Protocol: Trace Analysis in Water/Soil

Objective: Simultaneous quantification of Dicamba, DCSA, and 5-OH-Dicamba.

Reagents & Standards:

-

Internal Standard (IS): Dicamba-d3 (isotopic dilution is mandatory to correct for matrix suppression in ESI).

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

-

Column: Phenomenex Kinetex F5 (2.6 µm, 100 x 2.1 mm) or equivalent pentafluorophenyl propyl (PFP) phase. Why? C18 columns often fail to retain polar acid herbicides; F5 provides unique selectivity for halogenated aromatics.

Step-by-Step Workflow:

-

Sample Preparation (Soil):

-

Weigh 5.0 g soil into a 50 mL centrifuge tube.

-

Spike with Dicamba-d3 IS (target conc: 10 ng/g).

-

Add 10 mL ACN:Water (90:10) + 1% Formic Acid.[5][6] Acidification ensures the analytes are in their protonated (neutral) form for extraction.

-

Shake vigorously (30 min) and centrifuge (4000 rpm, 10 min).

-

Transfer supernatant.

-

-

SPE Cleanup (Water Samples):

-

LC-MS/MS Parameters:

-

System: Triple Quadrupole MS (e.g., SCIEX QTRAP 6500+).

-

Ionization: ESI Negative Mode.

-

MRM Transitions (Quantifier/Qualifier):

-

Dicamba: 219.0 → 175.0 (Loss of CO2) / 219.0 → 145.0

-

DCSA: 205.0 → 161.0 / 205.0 → 125.0

-

Dicamba-d3 (IS): 222.0 → 178.0

-

-

Analytical Workflow Diagram

Figure 2: Self-validating analytical workflow utilizing isotopic dilution to correct for matrix effects.

Part 4: Scientific Integrity & Validation

To ensure Trustworthiness and Expertise , the following validation criteria must be met:

-

Ion Ratio Confirmation: The ratio of the Quantifier transition (e.g., 219->175) to the Qualifier transition (219->145) must not deviate by more than ±20% from the authentic standard. This confirms the peak is actually Dicamba and not an isobaric interference.

-

Retention Time Locking: The analyte must elute within ±0.1 min of the Internal Standard.

-

Linearity: Calibration curves should cover 0.5 ng/mL to 100 ng/mL with R² > 0.99.

References

-

BenchChem. (2025).[6] Quantification of Dicamba Residues Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Application Note. Link

-

U.S. Environmental Protection Agency (EPA). (2020). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS.Link

-

National Institutes of Health (NIH) - PubChem. (2025). Dicamba (Compound Summary).[1][3][5][7][8][9]Link

-

Food and Agriculture Organization (FAO). (2016). FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba.Link

-

ResearchGate. (2021). Photolysis of the herbicide dicamba in aqueous solutions and on corn epicuticular waxes.[10][11]Link

Sources

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. isotope.com [isotope.com]

- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. epa.gov [epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. sriramchem.com [sriramchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes - PubMed [pubmed.ncbi.nlm.nih.gov]

Polychlorinated salicylic acid isomers literature review

An In-depth Technical Guide to Polychlorinated Salicylic Acid Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

Polychlorinated salicylic acids (PCSAs) are a class of halogenated aromatic compounds that have garnered increasing interest due to their diverse biological activities and their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto the salicylic acid backbone profoundly alters its physicochemical properties, biological activity, and toxicological profile. This guide provides a comprehensive technical overview of PCSA isomers, designed for researchers, scientists, and professionals in drug development and environmental science. We will explore the synthetic pathways to various isomers, delve into the intricacies of their analytical separation and detection, discuss their toxicological mechanisms, and survey their current and potential applications. This document is structured to provide not just procedural steps but the causal logic behind experimental choices, ensuring a deep, field-proven understanding of the subject matter.

Introduction: The Significance of Chlorination on Salicylic Acid

Salicylic acid is a well-known phenolic compound with extensive applications in medicine as an analgesic, anti-inflammatory agent, and a key precursor to acetylsalicylic acid (aspirin).[1][2] Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on a benzene ring, makes it a versatile scaffold for chemical modification. The process of chlorination—substituting one or more hydrogen atoms on the aromatic ring with chlorine—gives rise to a family of polychlorinated salicylic acid isomers.

The number and position of these chlorine atoms are not trivial modifications. They significantly impact the molecule's:

-

Acidity (pKa): Chlorine is an electron-withdrawing group, which increases the acidity of both the carboxylic acid and phenolic hydroxyl groups.

-

Lipophilicity: The addition of chlorine atoms generally increases the molecule's hydrophobicity, affecting its environmental partitioning, membrane permeability, and bioaccumulation potential.[3]

-

Reactivity and Metabolism: The C-Cl bond is stable, making PCSAs more resistant to degradation compared to the parent molecule. This persistence is a key factor in both their desired applications and their potential environmental and toxicological concerns, analogous to other polychlorinated compounds like PCBs.[3][4]

-

Biological Activity: Changes in stereochemistry and electronic distribution can lead to novel interactions with biological targets, resulting in unique therapeutic or toxic effects.[5]

This guide will systematically unpack these aspects, providing a foundational understanding for professionals working with these complex molecules.

Synthesis of Polychlorinated Salicylic Acid Isomers

The synthesis of specific PCSA isomers requires carefully controlled reactions to direct chlorination to the desired positions or to build the molecule from already chlorinated precursors.

Direct Chlorination

Direct chlorination of salicylic acid is often challenging to control and typically yields a mixture of isomers. However, specific reagents and conditions can favor certain products. For instance, the use of chlorinating agents like trichloroisocyanuric acid (TCICA) can be employed, though regioselectivity remains a primary challenge.[6]

Carboxylation of Chlorinated Phenols (Kolbe-Schmitt Reaction)

A more controlled and widely used method is the Kolbe-Schmitt reaction, which involves the carboxylation of a sodium phenoxide.[7] To synthesize a PCSA, one starts with the corresponding chlorinated phenol. For example, 3,6-dichlorosalicylic acid, a key intermediate for the herbicide Dicamba, can be synthesized from 2,5-dichlorophenol.[8][9]

The mechanism involves the nucleophilic addition of the phenolate to carbon dioxide, followed by acidification.[7] The use of a pre-chlorinated starting material ensures the chlorine atoms are in the correct positions from the outset.

Experimental Protocol: Synthesis of 3,6-Dichlorosalicylic Acid via Kolbe-Schmitt Reaction [9]

-

Phenoxide Formation: 2,5-dichlorophenol is reacted with a strong base (e.g., sodium hydroxide) to form sodium 2,5-dichlorophenoxide.

-

Carboxylation: The sodium phenoxide is heated under high pressure (e.g., 5-7 atm) with carbon dioxide (CO₂). The electrophilic carbon of CO₂ attacks the electron-rich ortho-position of the phenoxide ring.

-

Rearrangement: An intermediate complex is formed which then rearranges.

-

Acidification: The resulting sodium salicylate salt is treated with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and phenolic groups, yielding the final 3,6-dichlorosalicylic acid product.

The efficiency and regioselectivity of this reaction can be influenced by factors such as temperature, pressure, and the specific counter-ion used.

Multi-step Synthetic Routes

Complex isomers or derivatives may require more elaborate, multi-step syntheses. For example, the synthesis of 3,5-dichlorosalicylic acid anilides involves first preparing the 3,5-dichlorosalicylic acid and then acylating the desired aniline derivative.[5] Such routes offer high purity and unambiguous isomer identification, which is critical for pharmaceutical applications.

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of PCSA isomers presents a significant analytical challenge. Chromatographic techniques are indispensable for their separation and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility, thermal stability, and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification capabilities. However, the polar nature and low volatility of salicylic acids, due to their carboxylic acid and hydroxyl groups, make them unsuitable for direct GC analysis.[10]

Causality Behind Derivatization: To overcome this limitation, a derivatization step is mandatory. The most common method is silylation , where active hydrogens on the polar functional groups are replaced with non-polar trimethylsilyl (TMS) groups.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[10][11] This chemical modification increases the molecule's volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity during GC analysis.[10]

Experimental Protocol: GC-MS Analysis of PCSAs

-

Sample Preparation: Extract PCSAs from the matrix using an appropriate solvent (e.g., methanol/chloroform).[11] Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Add 100 µL of BSTFA (often with 1% TMCS as a catalyst) to the dried extract.[10] Heat the vial at 60-120°C for 60 minutes to ensure complete reaction.[10][11]

-

GC Separation: Inject the derivatized sample onto a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 µm).[12] Use a temperature program to separate the isomers (e.g., initial 60°C, ramp to 320°C).[13]

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, focusing on characteristic ions of the derivatized PCSA.[11][13][14] Common ions for TMS-salicylic acid include m/z 267 (M-15).[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative that does not require derivatization, simplifying sample preparation.[15] It is particularly well-suited for analyzing PCSAs in complex matrices.

Expert Insights on Method Development: The key to successful HPLC separation of PCSA isomers lies in optimizing the mobile phase and selecting the appropriate stationary phase.[16][17]

-

Stationary Phase: Reversed-phase columns like C18 are commonly used.[18] For acidic analytes, columns designed for stability at low pH, such as the Agilent ZORBAX StableBond SB-Aq, are an excellent choice as they prevent hydrolysis of the bonded phase and ensure method robustness.[17]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The pH of the mobile phase is critical. To ensure the PCSAs are in their protonated, non-ionized form for good retention on a reversed-phase column, the pH should be kept low (typically < 3) by adding an acid like phosphoric acid or trifluoroacetic acid (TFA).[17][19] Different acid modifiers can subtly alter the selectivity between closely eluting isomers.[17]

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Derivatization | Mandatory (e.g., Silylation with BSTFA).[10] | Not required. |

| Sensitivity | Very high, especially with MS/MS in MRM mode.[13][14] | High, especially with MS detection.[15] |

| Selectivity | Excellent, based on both retention time and mass spectrum. | Very good; tunable by changing mobile phase and column chemistry.[17] |

| Throughput | Lower, due to sample preparation (derivatization) time. | Higher, due to simpler sample preparation. |

| Typical Column | Non-polar capillary (e.g., HP-5MS).[12] | Reversed-phase (e.g., C18, Phenyl-Hexyl).[16][18] |

| Key Advantage | Definitive structural confirmation via mass spectral libraries. | Robustness and simpler workflow for complex matrices. |

Table 1: Comparison of Primary Analytical Techniques for PCSA Isomers.

Toxicology and Biological Effects

The toxicological profile of PCSAs is complex. It can be understood by first examining the mechanism of the parent salicylate molecule and then considering the influence of chlorination.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The fundamental mechanism of salicylate toxicity involves the uncoupling of oxidative phosphorylation in the mitochondria.[20][21] Salicylates act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. This forces cells to switch to less efficient anaerobic metabolism to meet energy demands, leading to the accumulation of lactic acid and a high anion gap metabolic acidosis.[20][22] This inefficient energy production also generates excess heat, which can manifest as hyperthermia in severe poisoning cases.[21]

Influence of Chlorination on Toxicity

While direct toxicological studies on many PCSA isomers are scarce, we can infer their likely behavior based on principles from related chlorinated aromatic compounds.

-

Increased Persistence: As with PCBs and organochlorine pesticides, the presence of chlorine atoms increases the molecule's resistance to metabolic breakdown.[3][4] This can lead to a longer biological half-life and a greater potential for bioaccumulation.

-

Enhanced Lipophilicity: Chlorination increases lipophilicity, which can enhance the ability of PCSAs to cross biological membranes, including the blood-brain barrier. Salicylate neurotoxicity (e.g., tinnitus, confusion, seizures) is a known concern, and increased CNS penetration could exacerbate these effects.[21][23]

-

Altered Target Affinity: The specific positions of chlorine atoms can create unique interactions with biological targets. For example, 3,5-dichlorosalicylic acid has been identified as a potential inhibitor of human 20α-hydroxysteroid dehydrogenase, an activity not prominent in the parent molecule.[24]

Known Biological Activities

Several PCSA isomers and their derivatives have been investigated for specific biological activities, highlighting their potential in drug development.

| Isomer/Derivative | Reported Biological Activity | Potential Application |

| 3,5-Dichlorosalicylic Acid | Potent inhibitor of human 20α-hydroxysteroid dehydrogenase.[24] | Development of targeted therapies. |

| Halogenated Salicylanilides | Anthelmintic, antitumor, antiviral, and antibacterial properties.[5] | Broad-spectrum therapeutic agents. |

| Polyfluorinated Salicylates | Anti-inflammatory and analgesic activities.[25][26] | Novel non-steroidal anti-inflammatory drugs (NSAIDs). |

| 3,6-Dichlorosalicylic Acid | Herbicide (as the derivative Dicamba).[8] | Agriculture. |

Table 2: Selected Biological Activities and Applications of PCSA Isomers and Derivatives.

Applications and Future Directions

The unique properties of PCSAs make them valuable in several fields, from large-scale agriculture to specialized medicine.

-

Agrochemicals: The most significant industrial application is the use of 3,6-dichlorosalicylic acid as a precursor to the widely used herbicide Dicamba.[6][8]

-

Pharmaceuticals: The diverse biological activities of halogenated salicylanilides and other derivatives show great promise.[5] They are being explored as potential treatments for cancer, infectious diseases, and inflammatory conditions.[5][25]

-

Material Science: Salicylic acid can be incorporated into polymers to create biodegradable materials for controlled drug delivery.[27][28] Chlorination could be used to modulate the degradation rate and release kinetics of the polymer and the active agent.[29]

Future Research: Significant gaps in our understanding of PCSAs remain. Future research should focus on:

-

Systematic Toxicological Screening: A comprehensive evaluation of the toxicity of a wide range of PCSA isomers is needed to understand structure-activity relationships.

-

Environmental Fate and Monitoring: Studies are required to determine the presence, persistence, and ecological risk of these compounds in the environment.[30]

-

Mechanism of Action: Elucidating the specific molecular targets of bioactive PCSAs will accelerate their development as therapeutic agents.

Conclusion

Polychlorinated salicylic acid isomers are a chemically and biologically significant class of compounds. Their synthesis is achievable through controlled chemical reactions like the Kolbe-Schmitt synthesis, and their analysis relies on sophisticated chromatographic techniques such as GC-MS and HPLC. While their toxicological profile is rooted in the mitochondrial uncoupling mechanism of salicylic acid, the addition of chlorine atoms introduces new dimensions of persistence, lipophilicity, and biological specificity. From their established role in agriculture to their emerging potential in medicine and material science, PCSAs represent a rich field for continued scientific exploration and application development. A thorough understanding of their chemistry, analysis, and toxicology is essential for harnessing their benefits while mitigating potential risks.

References

-

Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. (2017). ResearchGate. [Link]

-

Salicylate toxicity. (2020). LITFL. [Link]

-

Module 3: Pathophysiology of Salicylate Toxicity. Pharmacy & Acute Care University. [Link]

-

Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment. (2023). ResearchGate. [Link]

-

Salicylate Toxicity. (2020). DickyRicky. [Link]

-

Salicylate Toxicity (Salicylism). (2018). Core EM. [Link]

-

Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. (2014). Semantic Scholar. [Link]

-

Foliar Application of Salicylic Acid Stimulates Phenolic Compound Accumulation and Antioxidant Potential in Saposhnikovia divaricata Herb. (2025). MDPI. [Link]

-

Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. (2011). ResearchGate. [Link]

- 3,6-dichlorosalicylic acid compounds and related synthetic processes. (2017).

-

Rapid Determination of Salicylic Acid in Plant Materials by Gas Chromatography–Mass Spectrometry. (2025). ResearchGate. [Link]

-

THE TOXICITY OF POLYCHLORINATED POLYCYCLIC COMPOUNDS AND RELATED CHEMICALS. (1972). National Institute of Environmental Health Sciences. [Link]

-

Acute Salicylate Toxicity in Children: Diagnosis and Treatment of Overingestion. (2013). Contemporary Pediatrics. [Link]

-

Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Agilent. [Link]

-

Analysis of salicylic acid in serum by high-performance liquid chromatography. (2025). ResearchGate. [Link]

-

Poly(vinyl alcohol)-Salicylic Acid Conjugate: Synthesis and Characterization. (2002). ResearchGate. [Link]

-

How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes. Silver Fern Chemical. [Link]

-

A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019). ResearchGate. [Link]

-

Toxicology Report No. S.0052729.5-18. (2022). Defense Technical Information Center. [Link]

-

Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. (2020). MDPI. [Link]

-

Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent. [Link]

-

HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. SIELC Technologies. [Link]

-

Concurrent release of admixed antimicrobials and salicylic acid from salicylate-based poly(anhydride-esters). (2011). National Center for Biotechnology Information. [Link]

-

Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation. (2017). PubMed. [Link]

-

Acute ecotoxicological effects of salicylic acid on the Polychaeta species Hediste diversicolor: evidences of low to moderate pro-oxidative effects. (2019). PubMed. [Link]

-

Occurrence and ecological risks of organochlorine pesticides and polychlorinated biphenyls in a semi-enclosed urban watershed. (2025). Frontiers. [Link]

-

Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent. [Link]

-

Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). National Center for Biotechnology Information. [Link]

-

Uses & Benefits of Salicylic Acid. Lab Alley. [Link]

-

METHODS OF SEPARATING SALICYLIC ACID. (1877). SciSpace. [Link]

-

Occurrence of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Fogwater at Urban, Suburban, and Rural Sites in Northeast France between 2015 and 2021. (2024). MDPI. [Link]

-

Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM Mode. (2016). Shimadzu. [Link]

-

Occurrence and ecological risks of organochlorine pesticides and polychlorinated biphenyls in a semi-enclosed urban watershed. (2025). ResearchGate. [Link]

-

Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management. (2024). Biosciences Biotechnology Research Asia. [Link]

-

Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants. (2010). National Center for Biotechnology Information. [Link]

-

The optimization of the conditions of separating the salicylic acid in hplc. (2006). CABI Digital Library. [Link]

-

CLH report for Salicylic acid. (2014). European Chemicals Agency. [Link]

-

A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019). ResearchGate. [Link]

-

Plant–bacteria partnerships for the remediation of persistent organic pollutants. (2015). ResearchGate. [Link]

-

Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. (2016). Frontiers. [Link]

-

Environmental determinants of polychlorinated biphenyl concentrations in residential carpet dust. (2015). National Center for Biotechnology Information. [Link]

-

Synthesis and biological activity of polyfluorinated p-aminosalicylic acids and their amides. (2025). ResearchGate. [Link]

-

Preparation of Salicylic Acid. (2017). ResearchGate. [Link]

-

Effects of pH on salicylic acid toxicity in terms of biomarkers determined in the marine gastropod Gibbula umbilicalis. (2018). PubMed. [Link]

-

Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review. (2023). MDPI. [Link]

Sources

- 1. How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes [silverfernchemical.com]

- 2. Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. researchgate.net [researchgate.net]

- 6. US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. shimadzu.com [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. lcms.cz [lcms.cz]

- 17. agilent.com [agilent.com]

- 18. agilent.com [agilent.com]

- 19. HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 20. pharmacyacute.com [pharmacyacute.com]

- 21. coreem.net [coreem.net]

- 22. litfl.com [litfl.com]

- 23. consultant360.com [consultant360.com]

- 24. 3,5-Dichlorosalicylic acid 97 320-72-9 [sigmaaldrich.com]

- 25. Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Poly(vinyl alcohol)-Salicylic Acid Conjugate: Synthesis and Characterization [article.sapub.org]

- 29. Concurrent release of admixed antimicrobials and salicylic acid from salicylate-based poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Acute ecotoxicological effects of salicylic acid on the Polychaeta species Hediste diversicolor: evidences of low to moderate pro-oxidative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate of trichlorinated benzoic acid derivatives

Environmental Fate & Transport of Trichlorinated Benzoic Acid Derivatives: A Technical Assessment

Executive Summary

Trichlorinated benzoic acid derivatives, most notably 2,3,6-trichlorobenzoic acid (2,3,6-TBA) , represent a class of halogenated aromatic compounds utilized as auxinic herbicides and generated as persistent metabolites of polychlorinated biphenyls (PCBs).[1] Their environmental fate is characterized by a distinct dichotomy: extreme mobility in aqueous phases due to high solubility and low sorption, coupled with recalcitrance under aerobic conditions.

For researchers and drug development professionals assessing environmental impact, the critical control point is the anaerobic zone . While aerobic microbial communities struggle to cleave the halogenated ring, anaerobic environments facilitate reductive dechlorination—the primary mechanism of detoxification. This guide details the physicochemical drivers of transport, the specific biotic/abiotic transformation pathways, and the validation protocols required to assess these derivatives in regulatory frameworks.

Physicochemical Drivers of Transport

The environmental behavior of 2,3,6-TBA is dictated by its acidic nature and chlorine substitution pattern. The presence of three chlorine atoms on the benzene ring, particularly in the ortho positions (2,6), creates steric hindrance that protects the carboxyl group and the ring itself from enzymatic attack, while simultaneously increasing the acidity of the molecule.

Table 1: Physicochemical Profile of 2,3,6-TBA

| Parameter | Value | Environmental Implication |

| Molecular Weight | 225.46 g/mol | Moderate size, easily transported across membranes. |

| Water Solubility | ~7,700 mg/L (22°C) | High. Readily dissolves in soil pore water; high leaching potential. |

| Dissociation Constant (pKa) | ~1.25 – 1.8 | Very Low. Exists almost exclusively as an anion (benzoate) at environmental pH (5–8), repelling negatively charged soil colloids. |

| Sorption Coefficient (Koc) | ~65 mL/g | Mobile. Minimal binding to organic carbon; moves at the velocity of the water front. |

| Vapor Pressure | 5.5 × 10⁻⁴ mmHg | Low. Volatilization from dry soil is negligible. |

| Henry’s Law Constant | 2.15 × 10⁻³ Pa[2]·m³/mol | Non-Volatile. Unlikely to partition from water to air. |

Mechanistic Insight: The low pKa is the defining characteristic. Because soil organic matter and clay minerals typically carry a net negative charge, the anionic 2,3,6-TBA is electrostatically repelled. This "anion exclusion" phenomenon results in rapid groundwater transport, often exceeding the migration rate of neutral tracers.

Biotic & Abiotic Transformation Pathways

The degradation of trichlorinated benzoates is highly specific to the redox potential of the environment.

A. Photolysis (Abiotic)

In surface waters, 2,3,6-TBA is susceptible to direct photolysis. Irradiation at wavelengths >290 nm can induce dechlorination. However, this pathway is depth-limited and inhibited by turbidity.

B. Microbial Degradation (Biotic)

-

Aerobic Recalcitrance: Under oxic conditions, the high degree of chlorination (especially ortho-chlorines) prevents the action of dioxygenase enzymes required for ring fission. Standard OECD 301/302 tests typically show 0% BOD evolution over 28 days.

-

Anaerobic Reductive Dechlorination: This is the primary sink. Specialized anaerobes (e.g., Desulfomonile tiedjei) utilize the chlorinated benzoate as an electron acceptor. The process sequentially removes chlorine atoms, usually starting with the meta or para positions, but for 2,3,6-TBA, specificity varies.

Pathway Logic:

-

Reductive Dechlorination: 2,3,6-TBA

2,6-Dichlorobenzoate (2,6-DCBA). -

Further Dechlorination: 2,6-DCBA

2-Chlorobenzoate (2-CBA) -

Ring Fission: Benzoate is mineralized to CH₄ and CO₂.

Figure 1: Anaerobic Degradation Pathway of 2,3,6-TBA

Caption: Anaerobic reductive dechlorination pathway transforming 2,3,6-TBA into mineralizable benzoate.

Experimental Protocols for Fate Assessment

To generate regulatory-grade data (E-E-A-T compliant), researchers must use validated protocols that account for the compound's mobility and anaerobic specificity.

Protocol A: Batch Equilibrium Sorption (Modified OECD 106)

Rationale: Standard soil:solution ratios (1:1) often fail for anionic herbicides because the concentration change in the aqueous phase is too small to measure accurately. A higher soil:solution ratio is required.

Workflow:

-

Soil Selection: Select 4 soils varying in organic carbon (0.5%–2.5%) and clay content.

-

Preparation: Air-dry and sieve (2 mm).

-

Equilibration:

-

Use a 1:1 or 2:1 Soil:Solution ratio (high solid content) to maximize detection of adsorption.

-

Solvent: 0.01 M CaCl₂ (mimics soil ionic strength).[3]

-

Test substance: radiolabeled ¹⁴C-2,3,6-TBA.

-

-

Agitation: Shake for 24 hours in dark (prevent photolysis).

-

Separation: Centrifuge at >3000g for 20 mins.

-

Analysis: Liquid Scintillation Counting (LSC) of the supernatant.

-

Calculation: Determine

. Calculate

Protocol B: Anaerobic Soil Metabolism (OECD 307 Variant)

Rationale: Since aerobic degradation is negligible, the "fate" assessment must focus on anaerobic half-life (

Workflow:

-

System Setup: Use biometer flasks with side-arms for trapping volatiles.

-

Soil Flooding: Flood soil with water to a depth of 2-3 cm to induce anoxia. Nitrogen sparging may be used to accelerate oxygen depletion.

-

Acclimatization: Incubate flooded soil for 2-4 weeks prior to dosing to establish a methanogenic redox potential (Eh < -200 mV).

-

Dosing: Apply ¹⁴C-2,3,6-TBA at field application rate.

-

Sampling Points: 0, 3, 7, 14, 30, 60, 90, 120 days.

-

Extraction:

-

Extract soil with basified methanol (to desorb anions).

-

Analyze extracts via HPLC-RAD (Radio-detector) to separate parent from dechlorinated metabolites.

-

-

Mass Balance: Total recovery must be 90–110%.

Figure 2: Sorption & Fate Experimental Workflow

Caption: Parallel workflows for determining mobility (Sorption) and persistence (Metabolism).

Regulatory & Risk Context

-

Groundwater Advisory: Due to the combination of high solubility, low

, and aerobic persistence, 2,3,6-TBA is classified as a "leacher." In the US and EU, this profile often triggers groundwater monitoring requirements if used in vulnerable zones (sandy soils, shallow water tables). -

Metabolite Relevance: Regulatory agencies (EFSA, EPA) require the identification of all metabolites >10% of the applied radioactivity. For 2,3,6-TBA, the 2,6-dichlorobenzoate metabolite is often considered "relevant" and must be assessed for toxicity, as it retains the stable benzoic acid structure.

References

-

National Center for Biotechnology Information (NCBI). (2025). 2,3,6-Trichlorobenzoic acid (CID 5759).[1][4][5] PubChem Compound Summary.

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - 2,3,6-TBA.[6] Aeru.

-

Shelton, D.R. & Tiedje, J.M. (1984). Isolation and partial characterization of bacteria in an anaerobic consortium that mineralizes 3-chlorobenzoic acid. Applied and Environmental Microbiology.

-

OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals.

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.

Sources

- 1. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]

- 3. eag.com [eag.com]

- 4. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Benzoic acid, 2,3,6-trichloro- [webbook.nist.gov]

Physicochemical Characterization of 3,4,6-Trichloro-2-hydroxybenzoic Acid: pKa and Thermodynamic Solubility

Executive Summary

3,4,6-Trichloro-2-hydroxybenzoic acid (3,4,6-TCSA), a highly halogenated derivative of salicylic acid, presents unique challenges in early-stage drug development and agrochemical formulation. The presence of multiple bulky, electronegative chlorine atoms fundamentally alters both the acid dissociation constant (pKa) and the hydration energy of the parent scaffold. As a Senior Application Scientist, I approach the characterization of such lipophilic, highly acidic compounds by moving beyond basic kinetic assays. This whitepaper outlines the theoretical framework of 3,4,6-TCSA's physicochemical properties and provides field-proven, self-validating experimental protocols for determining its pKa and thermodynamic solubility.

Theoretical Framework & Predicted Data

Structural Causality of Acidity and Solubility

The baseline pKa of un-substituted salicylic acid is 2.97. In 3,4,6-TCSA, the addition of chlorine atoms at the 3, 4, and 6 positions exerts a profound inductive electron-withdrawing effect (-I). This effect delocalizes the negative charge of the conjugate base (the carboxylate anion), significantly stabilizing it and thereby increasing the acidity of the proton. Based on data from its closely related structural analog, 3,5,6-trichlorosalicylic acid , the pKa of 3,4,6-TCSA is predicted to drop into the highly acidic range of 1.40–1.60.

Conversely, the same halogenation strategy that increases acidity severely limits aqueous solubility. The bulky chlorine atoms increase the crystal lattice energy and hydrophobicity of the molecule, resulting in a compound that is only slightly soluble in polar organic solvents (like methanol and DMSO) and exhibits highly limited solubility in water.

Comparative Physicochemical Data

To contextualize the behavior of 3,4,6-TCSA, the table below summarizes the quantitative physicochemical shifts driven by multi-chlorination on the salicylic acid scaffold.

| Compound | CAS Number | Number of Cl Atoms | pKa (Predicted/Exp.) | Aqueous Solubility (at 25°C) |

| Salicylic Acid | 69-72-7 | 0 | 2.97 (Exp.) | 2.24 g/L |

| 3,5,6-Trichlorosalicylic Acid | 40932-60-3 | 3 | 1.50 ± 0.25 (Pred.) | Limited / < 0.1 g/L |

| 3,4,6-Trichloro-2-hydroxybenzoic Acid | 68427-31-6 | 3 | ~1.40 - 1.60 (Pred.) | Limited / < 0.1 g/L |

Experimental Methodology 1: pKa Determination

Causality & Trustworthiness

Direct aqueous potentiometric titration of 3,4,6-TCSA is technically unfeasible. Because of its extremely low aqueous solubility, the un-ionized acid will precipitate out of solution well before the equivalence point is reached, invalidating the Henderson-Hasselbalch relationship.

To circumvent this, we employ a modified version of OECD Test Guideline 112 using a co-solvent extrapolation method . By titrating the compound in varying ratios of a methanol-water mixture, the dielectric constant of the solvent is lowered, keeping the lipophilic un-ionized species in solution. However, simple linear extrapolation ignores the non-linear changes in the solvent's dielectric constant. Therefore, we utilize the Yasuda-Shedlovsky extrapolation , which plots the apparent pKa (

Step-by-Step Protocol: Yasuda-Shedlovsky Co-Solvent Titration

-

Solvent Preparation: Prepare four standardized co-solvent mixtures of HPLC-grade Methanol and Milli-Q Water (e.g., 20%, 30%, 40%, and 50% v/v Methanol).

-

Sample Preparation: Dissolve accurately weighed 3,4,6-TCSA in each co-solvent mixture to achieve a uniform final concentration of 1.0 mM.

-

Potentiometric Titration: Submerge a calibrated glass pH electrode into the sample. Maintain a continuous nitrogen (N₂) purge over the solution to prevent atmospheric CO₂ absorption, which would artificially lower the pH. Titrate using standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1°C.

-

Data Acquisition: Record the pH after each titrant addition, waiting until the electrode potential strictly stabilizes (drift < 0.1 mV/min).

-

Extrapolation: Calculate the apparent pKa (

) for each methanol fraction. Plot -

Validation: Calculate the linear regression. The y-intercept of this plot yields the true aqueous pKa. The protocol validates itself if the

value exceeds 0.99.

Workflow for determining aqueous pKa of poorly soluble 3,4,6-TCSA via co-solvent extrapolation.

Experimental Methodology 2: Thermodynamic Solubility

Causality & Trustworthiness

In early discovery, kinetic solubility (e.g., solvent-shift methods) is often used for speed. However, for a highly crystalline, halogenated compound like 3,4,6-TCSA, kinetic methods frequently overestimate solubility due to transient supersaturation and amorphous precipitation. For authoritative data, thermodynamic solubility is mandatory.

We employ the Shake-Flask method as defined by OECD Test Guideline 105 . To ensure the system is entirely self-validating, the protocol mandates sampling at multiple, extended time points (24h, 48h, 72h). The system only validates the solubility limit when the concentration variance between consecutive time points drops below 5%, proving that true thermodynamic equilibrium between the solid crystal lattice and the aqueous phase has been achieved.

Step-by-Step Protocol: Shake-Flask Method

-

Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate-buffered saline). This differential testing isolates the solubility of the un-ionized acid (pH 1.2) from its ionized conjugate base (pH 7.4).

-

Saturation: Add a visible excess of solid 3,4,6-TCSA to 10 mL of each buffer in amber glass vials (amber glass prevents potential UV-induced photodegradation of the chlorinated ring).

-

Incubation: Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.5°C, agitating continuously at 200 RPM.

-

Phase Separation: At exactly t = 24, 48, and 72 hours, extract a 1 mL aliquot. Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet large particulates, followed by filtration through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

-

Quantification: Analyze the remaining filtrate using HPLC-UV equipped with a C18 reverse-phase column, detecting absorbance at 230 nm against a standard calibration curve.

-

Validation: Compare the quantified concentrations across the time points. Thermodynamic equilibrium is confirmed, and the protocol is validated, only when the difference between the 48h and 72h samples is < 5%.

Shake-flask method for thermodynamic solubility determination of 3,4,6-TCSA across physiological pH.

Conclusion

The physicochemical profiling of 3,4,6-Trichloro-2-hydroxybenzoic acid requires rigorous, specialized methodologies due to the extreme inductive effects and hydrophobicity imparted by its multi-halogenated structure. By utilizing Yasuda-Shedlovsky co-solvent extrapolation for pKa and the multi-timepoint Shake-Flask method for solubility, researchers can bypass the artifacts of poor aqueous solubility and kinetic supersaturation. These self-validating protocols ensure that the resulting data is thermodynamically sound and ready for regulatory submission or advanced formulation modeling.

References

Comprehensive Toxicity Profile and Analytical Methodologies of Minor Dicamba Metabolites

Executive Summary

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely utilized synthetic auxin herbicide. While the toxicokinetics of the parent compound are well-documented, the safety assessment of agrochemicals and their residues increasingly demands rigorous profiling of their biotransformation products. In both environmental matrices and mammalian systems, dicamba degrades into several minor but biologically relevant metabolites, primarily 3,6-dichlorosalicylic acid (DCSA), 5-hydroxy-dicamba (5-OH-dicamba), and 3,6-dichlorogentisic acid (DCGA)[1][2].

This technical whitepaper synthesizes the toxicological profiles of these minor metabolites, outlines the causality-driven experimental methodologies required for their assessment, and provides self-validating analytical protocols designed for researchers and drug development professionals navigating regulatory risk assessments.

Biotransformation and Metabolic Pathways

The metabolism of dicamba is generally limited; the parent compound is rapidly excreted unchanged in mammalian urine[3]. However, the fraction that does undergo biotransformation follows two primary enzymatic routes:

-

O-demethylation: Cleavage of the methoxy group yields DCSA. This is the major degradation pathway in soil and plants, catalyzed by dicamba O-demethylase[4][5].

-

Aromatic Hydroxylation: Cytochrome P450-mediated oxidation produces 5-OH-dicamba, a pathway observed in both plant tissues (like sugarcane) and mammalian hepatic systems[3].

-

Secondary Oxidation: Both DCSA and 5-OH-dicamba can undergo further processing to form DCGA[2].

Fig 1: Primary biotransformation pathways of Dicamba into its major and minor metabolites.

Toxicological Profiles of Key Minor Metabolites

Regulatory bodies, including the and the, mandate that metabolite toxicity be evaluated to ensure it does not exceed that of the parent compound.

3,6-Dichlorosalicylic Acid (DCSA)

DCSA is the most prominent environmental degradate[4]. Toxicologically, it exhibits a profile similar to or less severe than dicamba. In a 24-month chronic toxicity and carcinogenicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for DCSA was established at 3000 ppm (equivalent to 150.1 mg/kg bw/day)[1]. DCSA showed no evidence of in vivo genotoxicity and is classified as non-carcinogenic[1].

5-Hydroxy-dicamba (5-OH-dicamba)

5-OH-dicamba is a primary plant metabolite and a minor mammalian metabolite[3]. In 13-week feeding studies, 5-OH-dicamba demonstrated no systemic toxicity up to 250 ppm (approx. 25 mg/kg bw/day in rats)[3]. While it yielded positive results in specific in vitro assays (mouse lymphoma and Chinese hamster ovary chromosomal aberration) at highly cytotoxic concentrations, the overall weight of evidence suggests it is of lower toxicity than the parent compound and is covered by the dicamba Acceptable Daily Intake (ADI)[1][3].

3,6-Dichlorogentisic Acid (DCGA)

DCGA is a secondary, minor metabolite. Toxicological evaluations confirm that DCGA possesses a toxicity profile equivalent to or lower than dicamba[1][2]. It does not present unique genotoxic or carcinogenic alerts.

Comparative Toxicity Data

Table 1: Quantitative Toxicity Endpoints of Dicamba and its Metabolites

| Compound | Acute Oral LD50 (Rat) | Chronic NOAEL (Rat) | Genotoxicity (In Vivo) | Carcinogenic Potential |

| Dicamba | 757 – 1600 mg/kg | 45 mg/kg/day (Repro) | Negative | Not Likely |

| DCSA | > 2000 mg/kg (est.) | 150.1 mg/kg/day | Negative | Negative |

| 5-OH-dicamba | > 2000 mg/kg (est.) | > 25 mg/kg/day | Negative | Unlikely |

| DCGA | N/A | > 100 mg/kg/day | Negative | Unlikely |

(Data synthesized from JMPR toxicological evaluations[1][2][3] and EPA Risk Assessments[6][7])

Experimental Methodologies for Toxicity Assessment

To rigorously evaluate the pharmacokinetic and toxicological properties of these minor metabolites, laboratories must employ self-validating protocols. The methodologies below detail the causality behind each experimental choice to ensure high-fidelity data suitable for regulatory submission.

Protocol 1: LC-MS/MS Quantification of DCSA and 5-OH-dicamba

Objective: Absolute quantification of metabolites in biological matrices (plasma/liver homogenate). Causality & Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is selected over GC-ECD because it bypasses the need for complex derivatization of the carboxylic and phenolic hydroxyl groups, thereby preserving the native state of the metabolites and reducing artifactual errors.

Step-by-Step Procedure:

-

Sample Precipitation: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile spiked with an isotopically labeled internal standard (e.g.,

-DCSA).-

Validation Check: The internal standard corrects for matrix effects and ion suppression, ensuring the system is self-validating. Ice-cold acetonitrile effectively precipitates proteins while keeping polar metabolites in solution.

-

-

Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Rationale: The low temperature prevents the degradation of thermolabile intermediates.

-

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (2.1 x 100 mm, 1.8 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Rationale: Because dicamba metabolites are acidic (pKa ~2.0), the formic acid ensures they remain protonated, which drastically improves retention time and peak symmetry on a hydrophobic C18 stationary phase.

-

-

Mass Spectrometry Detection: Operate the MS in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

-

Rationale: Carboxylic acids readily lose a proton to form

ions. ESI- mode provides a vastly superior signal-to-noise ratio for these specific metabolites compared to positive ion mode.

-

Protocol 2: In Vitro Cytotoxicity and Mutagenicity Screening

Objective: Assess the cellular toxicity and mutagenic potential of isolated metabolites. Causality & Rationale: Relying solely on in vivo data is ethically and financially restrictive. A tiered in vitro approach using human hepatic cells (HepG2) and bacterial strains provides a high-throughput, mechanistic understanding of toxicity.

Step-by-Step Procedure:

-

HepG2 Cell Viability (WST-8 Assay): Seed HepG2 cells in 96-well plates at

cells/well. Following 24h attachment, dose cells with DCSA or 5-OH-dicamba (0.1 µM to 1000 µM). After 48h, add WST-8 reagent and measure absorbance at 450 nm.-

Rationale: WST-8 is highly water-soluble and less cytotoxic than traditional MTT. This allows for continuous monitoring of dehydrogenase activity without lysing the cells, providing a more accurate reflection of metabolic viability.

-

-

Ames Test (OECD 471) with Metabolic Activation: Expose Salmonella typhimurium strains (TA98, TA100) to the metabolites in the presence and absence of a rat liver S9 fraction.

-

Validation Check: Include positive controls (e.g., 2-Aminoanthracene) to validate S9 efficacy.

-

Rationale: Plant-derived metabolites like 5-OH-dicamba might undergo further mammalian bioactivation. The S9 fraction simulates hepatic metabolism, ensuring that secondary reactive electrophiles are not missed during genotoxicity screening.

-

Fig 2: Integrated experimental workflow for metabolite quantification and toxicity screening.

Regulatory and Risk Assessment Implications

The cumulative toxicological data indicates that the minor metabolites of dicamba do not pose a disproportionate risk compared to the parent compound. According to the WHO's "Plant and animal metabolite assessment scheme," DCSA, DCGA, and 5-OH-dicamba are covered by the established ADI (0–0.3 mg/kg bw) and Acute Reference Dose (ARfD) (0.5 mg/kg bw) for dicamba[1]. Consequently, while rigorous monitoring via LC-MS/MS remains a staple of GLP (Good Laboratory Practice) residue studies, the current consensus is that these minor metabolites do not require independent, lower regulatory thresholds[1][6].

References

-

Dicamba - General Information | Minnesota Department of Agriculture Minnesota Department of Agriculture[Link]

-

Dicamba 171 - JMPR 2005 Food and Agriculture Organization of the United Nations (FAO)[Link]

-

Dicamba: Human-Health Risk Assessment for Proposed Section 3 New Uses Regulations.gov (U.S. EPA)[Link]

-

DICAMBA (addendum) - World Health Organization (WHO) World Health Organization (JMPR Evaluations)[Link]

-

Dicamba Technical Fact Sheet National Pesticide Information Center (NPIC)[Link]

Sources

Technical Guide: 3,4,6-Trichlorosalicylic Acid (CID 110245)

This guide serves as an authoritative technical resource on 3,4,6-trichlorosalicylic acid (PubChem CID 110245), a specific chlorinated derivative of salicylic acid. While often overshadowed by its more common isomer (3,5,6-trichlorosalicylic acid, a key intermediate for anthelmintics like Oxyclozanide), the 3,4,6-isomer represents a critical analyte in environmental degradation studies and impurity profiling of chlorinated aromatics.

Executive Summary & Chemical Identity

3,4,6-Trichlorosalicylic acid is a poly-halogenated hydroxybenzoic acid.[1] Its specific substitution pattern (chlorines at positions 3, 4, and 6) renders it synthetically distinct from the more thermodynamically favored 3,5-substituted derivatives produced by direct chlorination of salicylic acid.

In drug development and environmental chemistry, this compound is primarily relevant as:

-

A Stable Metabolite: A potential degradation product of polychlorinated benzenes or herbicides (e.g., Triclopyr, Dicamba analogs).

-

An Impurity Standard: Essential for quality control (QC) in the synthesis of pharmaceutical salicylanilides to ensure isomeric purity.[1]

-

A Chemical Probe: Useful for studying steric hindrance effects in enzyme active sites due to the "ortho-ortho" clamping of the hydroxyl and carboxyl groups by chlorine atoms at positions 3 and 6.[1]

Chemical Data Table

| Parameter | Data | Source/Note |

| IUPAC Name | 3,4,6-trichloro-2-hydroxybenzoic acid | PubChem |

| PubChem CID | 110245 | [PubChem, 2025] |

| Molecular Formula | C₇H₃Cl₃O₃ | |

| Molecular Weight | 241.46 g/mol | Computed |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)O)C(=O)O)Cl | |

| XLogP3 | 3.3 | Predicted (Lipophilic) |

| H-Bond Donors | 2 | (OH, COOH) |

| H-Bond Acceptors | 3 | |

| pKa (Predicted) | ~2.0 - 2.5 | Acidic due to ortho-Cl electron withdrawal |

Synthesis & Production Logic

Unlike 3,5,6-trichlorosalicylic acid, which is produced by direct chlorination of salicylic acid (directing effects favor ortho/para to the hydroxyl), the 3,4,6-isomer cannot be efficiently synthesized via direct chlorination . The 4-position is meta to the directing hydroxyl group and deactivated.[1]

The "Reverse" Synthesis Strategy (Kolbe-Schmitt)

To obtain high-purity 3,4,6-trichlorosalicylic acid for research, a Kolbe-Schmitt carboxylation of a pre-chlorinated phenol is the scientifically sound approach.[1]

Precursor: 2,3,5-Trichlorophenol. Mechanism:

-

Phenoxide Formation: Treatment of 2,3,5-trichlorophenol with NaOH forms sodium 2,3,5-trichlorophenoxide.

-

Carboxylation: Heating with CO₂ under pressure (100 atm, 125°C). The ortho-position (position 6 relative to OH) is the only available site for electrophilic aromatic substitution.[1]

-

Result: The carboxyl group attaches at position 6.[1]

Caption: Directed synthesis pathway utilizing the Kolbe-Schmitt reaction to overcome meta-deactivation constraints.

Biological Activity & Toxicology

While specific clinical data for the 3,4,6-isomer is sparse compared to the 3,5,6-isomer, its biological behavior can be inferred with high confidence based on Structure-Activity Relationships (SAR) of polychlorinated salicylates.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Chlorinated phenols and salicylates are classic protonophores .[1]

-

Lipophilicity: The high XLogP (3.[1]3) allows the molecule to easily penetrate the inner mitochondrial membrane.[1]

-

Proton Shuttle: The acidic proton (pKa ~2.[1]0) dissociates in the matrix (high pH) and re-associates in the intermembrane space (low pH).[1]

-

Effect: This dissipates the proton gradient (

) required for ATP synthesis, leading to metabolic uncoupling.

Research Implication: Researchers studying mitochondrial toxicity or developing metabolic modulators should handle this compound as a potent uncoupler, likely exhibiting higher toxicity than non-chlorinated salicylic acid.

Analytical Protocol: Impurity Profiling

For drug development professionals, the primary use case is detecting this isomer as an impurity in batches of 3,5,6-trichlorosalicylic acid or related APIs.

Protocol: High-Resolution LC-MS/MS Separation

This protocol ensures the separation of the 3,4,6-isomer from the more common 3,5,6-isomer.[1]

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm particle size).

Methodology:

-

Sample Prep: Dissolve 10 mg of sample in 10 mL MeOH. Dilute to 1 µg/mL with Mobile Phase A.[1]

-

Gradient:

-

Detection (MS): Negative Electrospray Ionization (ESI-).

-

Target Ion: [M-H]⁻ = m/z 238.9.[1]

-

Differentiation: The 3,4,6-isomer will elute at a slightly different retention time due to the dipole moment difference caused by the 4-chloro vs 5-chloro substitution.[1]

-

Fragment Confirmation: Monitor transition m/z 239

195 (Decarboxylation). The collision energy required may differ slightly between isomers due to the steric crowding of the 3,4,6-configuration.

-

Caption: LC-MS/MS workflow for differentiating trichlorosalicylic acid isomers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110245, Benzoic acid, 3,4,6-trichloro-2-hydroxy-. Retrieved from [Link]

- Lindsey, A. S., & Jeskey, H. (1957).The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Resolution of Trichlorosalicylic Acid Isomers

Abstract

The accurate quantification and separation of trichlorosalicylic acid (TCSA) isomers are critical in pharmaceutical development and quality control, where these compounds may arise as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs). This application note presents a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of TCSA positional isomers. The described protocol leverages a Phenyl-Hexyl stationary phase to enhance selectivity through unique π-π interactions, providing a robust and reproducible analytical solution for researchers, scientists, and drug development professionals.

Introduction

Salicylic acid and its halogenated derivatives are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry.[1] Trichlorosalicylic acid (TCSA), a key chlorinated derivative, can exist in several positional isomeric forms depending on the substitution pattern of the chlorine atoms on the benzene ring.[2][3][4] The synthesis of a specific TCSA isomer, such as 3,5,6-trichlorosalicylic acid, often results in a mixture of isomers and related substances.[2][5][6] Due to the potential for varying biological activity and toxicity among isomers, a reliable analytical method capable of resolving these closely related compounds is imperative for ensuring product purity and safety.

Conventional reversed-phase HPLC using standard C18 columns can often be insufficient for separating positional isomers due to their similar hydrophobicities.[7][8] This note describes a method that utilizes a stationary phase with alternative selectivity to achieve baseline resolution of TCSA isomers. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide a comprehensive and scientifically grounded protocol.

Experimental

Materials and Reagents

-

Analytes: Reference standards for trichlorosalicylic acid isomers (e.g., 3,4,5-TCSA, 3,5,6-TCSA, 2,3,5-TCSA). If standards are not commercially available, they may need to be synthesized and characterized.

-

Solvents:

-

Acetonitrile (ACN), HPLC grade or higher.

-

Methanol (MeOH), HPLC grade or higher.

-

Water, HPLC grade, filtered and deionized (18.2 MΩ·cm).

-

-

Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC grade.

-

Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v).

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 230 nm and 280 nm |

| Injection Volume | 10 µL |

Rationale for Method Parameters

-

Stationary Phase (Column): A Phenyl-Hexyl column was selected over a traditional C18 phase to exploit alternative selectivity mechanisms. The phenyl groups in the stationary phase offer π-π interactions with the aromatic rings of the TCSA isomers.[9] Subtle differences in the electron distribution and steric hindrance of the isomers, dictated by the positions of the three chlorine atoms, lead to differential retention and improved separation.[10]

-

Mobile Phase: A gradient elution with acetonitrile and water provides a robust separation for compounds with a range of polarities. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

-

Acid Modifier (TFA): The addition of 0.1% TFA to the mobile phase serves two critical functions. First, it maintains an acidic pH (typically between 2-3), which suppresses the ionization of the carboxylic acid group on the salicylic acid backbone.[1][11] This ensures that the analytes are in a neutral, less polar form, leading to better retention and sharper, more symmetrical peak shapes by minimizing silanol interactions.[9]

-

Temperature: Maintaining a constant column temperature of 35 °C ensures reproducible retention times and can improve separation efficiency.

-

Detection Wavelength: Detection at 230 nm provides high sensitivity for salicylic acid and its derivatives, while monitoring at a secondary wavelength like 280 nm can aid in peak identification and purity assessment.[1][12]

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each TCSA isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent (50:50 Water:ACN).

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of each primary stock solution into a single 10 mL volumetric flask and dilute to volume with the sample diluent. This mixed standard solution contains all isomers for system suitability testing and method development.

Sample Preparation

-

Accurately weigh a sample containing the TCSA isomers and transfer it to a suitable volumetric flask.

-

Add a portion of the sample diluent and sonicate for 10-15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to the final volume with the sample diluent. The target concentration should be within the linear range of the method (e.g., 100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial prior to injection.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

Caption: HPLC experimental workflow for TCSA isomer analysis.

Expected Results & System Suitability

The described method is expected to provide baseline separation of the major trichlorosalicylic acid isomers. The elution order will depend on the specific substitution pattern, with isomers having less intramolecular hydrogen bonding or greater polarity generally eluting earlier.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified by injecting the mixed working standard solution (e.g., five replicate injections). The system suitability parameters should meet the criteria outlined in Table 2, which are based on typical pharmacopeial requirements.[13]

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 1.5 between all adjacent isomer peaks | Ensures accurate integration and quantification of each isomer. |

| Tailing Factor (Tf) | ≤ 2.0 for each isomer peak | Indicates good peak shape and absence of undesirable interactions. |

| RSD of Peak Area | ≤ 2.0% for all isomer peaks (n=5) | Demonstrates the precision of the injection and detection system. |

| RSD of Retention Time | ≤ 1.0% for all isomer peaks (n=5) | Confirms the stability and reproducibility of the pumping system. |

Relationship Between Method Parameters and Separation

The successful separation of TCSA isomers is a direct result of the logical selection and optimization of key chromatographic parameters. The interplay between these factors is crucial for achieving the desired resolution.

Caption: Logic diagram of key parameters for successful isomer separation.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the separation of trichlorosalicylic acid isomers. By employing a Phenyl-Hexyl stationary phase and an optimized mobile phase gradient, this protocol offers the enhanced selectivity required to resolve these challenging positional isomers. The detailed methodology and scientific rationale provide a solid foundation for researchers in pharmaceutical analysis and quality control to implement, validate, and adapt this method for their specific applications.

References

-

Title: A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form Source: World Journal of Pharmaceutical Sciences URL: [Link]

-

Title: A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form Source: YCMOU URL: [Link]

- Title: Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof Source: Google Patents URL

- Title: Process for preparing esters of 3,5,6-trichlorosalicyclic acid Source: Google Patents URL

-

Title: RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE COMBINATION OF IMIQUIMOD AND SALICYLIC ACID Source: ResearchGate URL: [Link]

-

Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies Source: Pharmaceutica Analytica Acta URL: [Link]

-

Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

-

Title: Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation Source: Waters Corporation URL: [Link]

-

Title: Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns Source: Agilent Technologies URL: [Link]

-

Title: 3,5,6-TRICHLOROSALICYLIC ACID Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: 3,5,6-trichlorosalicylic acid (C7H3Cl3O3) Source: PubChem URL: [Link]

-

Title: Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns Source: Agilent Technologies URL: [Link]

-

Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

-

Title: Isomers and Recommended HPLC Columns for Effective Separation Source: MicroSolv Technology Corporation URL: [Link]

-

Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. benchchem.com [benchchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - 3,5,6-trichlorosalicylic acid (C7H3Cl3O3) [pubchemlite.lcsb.uni.lu]

- 5. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 6. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]

- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 8. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

- 13. lcms.cz [lcms.cz]

Synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid from trichlorobenzenes

This application note details the high-yield synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid starting from trichlorobenzenes.

Executive Summary

The synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid requires precise regiochemical control to establish the correct substitution pattern on the aromatic ring. While 1,2,4-trichlorobenzene is the most common industrial isomer, it does not favor the formation of the required 2,3,5-trichlorophenol precursor via direct functionalization.

Therefore, this protocol utilizes 1,3,5-trichlorobenzene as the optimal starting material. The pathway involves electrophilic chlorination to 1,2,3,5-tetrachlorobenzene, followed by selective nucleophilic aromatic substitution (hydrolysis) to yield 2,3,5-trichlorophenol, and finally a Kolbe-Schmitt carboxylation to install the carboxylic acid group at the ortho position.

Part 1: Synthetic Strategy & Retrosynthesis

Retrosynthetic Analysis:

-

Target: 3,4,6-trichloro-2-hydroxybenzoic acid.[1]

-

Disconnection (C-C bond): Removal of the carboxyl group (-COOH) via decarboxylation leads to 2,3,5-trichlorophenol .[1]

-

Disconnection (C-O bond): The phenol moiety can be derived from 1,2,3,5-tetrachlorobenzene via nucleophilic aromatic substitution (hydrolysis).

-

Starting Material: 1,2,3,5-tetrachlorobenzene is synthesized via monochlorination of 1,3,5-trichlorobenzene .

Caption: Logical workflow for the regioselective synthesis of 3,4,6-trichloro-2-hydroxybenzoic acid.

Part 2: Safety & Handling

-

Chlorobenzenes: Highly toxic and persistent.[1] Use in a fume hood.[1] Avoid release into the environment.[1]

-

High Pressure: The Kolbe-Schmitt reaction involves pressurized CO₂.[1][2] Use rated autoclaves with burst disks.[1]

-

Caustic Alkalis: Sodium hydroxide in hot glycol causes severe chemical burns.[1] Wear face shields and chemically resistant gloves (nitrile/neoprene).[1]

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3,5-Tetrachlorobenzene

This step introduces a fourth chlorine atom onto the symmetric 1,3,5-trichlorobenzene ring. Due to the directing effects, the incoming chlorine enters any open position (all are equivalent), yielding 1,2,3,5-tetrachlorobenzene.

-

Reagents:

-

Protocol:

-

Charge a reactor with molten 1,3,5-trichlorobenzene (MP: 63°C) and anhydrous FeCl₃.

-

Heat the mixture to 70–80°C .

-

Sparge dry Chlorine gas (Cl₂) slowly into the mixture.[1] Monitor the reaction by GC to prevent over-chlorination to pentachlorobenzene.

-

Stop the reaction when <2% starting material remains.[1]

-

Purification: Degas the mixture with nitrogen to remove HCl. Crystallize the crude product from ethanol. 1,2,3,5-tetrachlorobenzene crystallizes as white needles (MP: 50–52°C).

-

Step 2: Hydrolysis to 2,3,5-Trichlorophenol

Nucleophilic aromatic substitution is performed under forcing conditions. The chlorine at position 1 (flanked by H and Cl) is more labile than the sterically crowded Cl at position 2.

-

Reagents:

-

Protocol:

-

Dissolve NaOH in ethylene glycol in a stainless steel reactor.

-

Add 1,2,3,5-tetrachlorobenzene.[3]

-

Heat the mixture to 160–180°C for 4–6 hours.

-

Work-up: Cool to room temperature and dilute with water (5x volume).

-

Acidify carefully with concentrated HCl to pH 1–2. The phenol will precipitate.[1]

-

Extract with dichloromethane (DCM), dry over MgSO₄, and evaporate.

-

Purification: Recrystallize from hexane/benzene or purify via steam distillation to isolate 2,3,5-trichlorophenol (MP: 58–60°C).

-

Note: Ensure the isomer is correct by NMR. The splitting pattern of the two aromatic protons (meta-coupling) confirms the 2,3,5-substitution.

-

Step 3: Kolbe-Schmitt Carboxylation

The final step installs the carboxyl group ortho to the hydroxyl group.[1] Since the para position (C4 relative to OH) is blocked by Chlorine, carboxylation occurs exclusively at the ortho position (C6), yielding the target.

-

Reagents:

-

Protocol:

-

Phenolate Formation: Dissolve 2,3,5-trichlorophenol in a stoichiometric amount of aqueous KOH. Evaporate to dryness under vacuum to obtain the anhydrous potassium phenolate.[1] Critical: Moisture inhibits the reaction; dry the salt thoroughly at 100°C under high vacuum.

-

Carboxylation: Place the dry potassium 2,3,5-trichlorophenolate in a high-pressure autoclave.

-

Pressurize with CO₂ to 50–80 bar .

-

Heat to 120–140°C for 8–12 hours.

-

Work-up: Cool the reactor and vent excess CO₂. Dissolve the solid residue in water.[1]

-

Filter any unreacted insoluble material.[1]

-

Acidify the filtrate with HCl. The crude 3,4,6-trichloro-2-hydroxybenzoic acid will precipitate.[1]

-

Purification: Recrystallize from aqueous ethanol.

-

Part 4: Data Summary & Characterization